molecular formula C10H14N2O4 B13395995 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione

Cat. No.: B13395995
M. Wt: 226.23 g/mol
InChI Key: UGUILUGCFSCUKR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a ribose sugar. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the glycosidic bond. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical marker.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved may include the inhibition of DNA or RNA synthesis, which can have therapeutic implications in the treatment of viral infections and cancer.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluridine: A pyrimidine nucleoside with similar structural features.

    Thymidine: Another pyrimidine nucleoside with a methyl group at the 5-position.

    Cytidine: A pyrimidine nucleoside with an amino group at the 4-position.

Uniqueness

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUILUGCFSCUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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